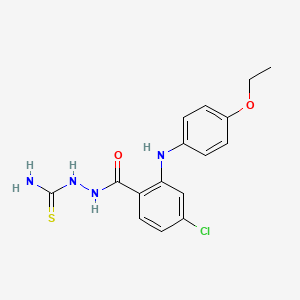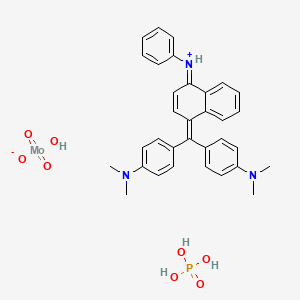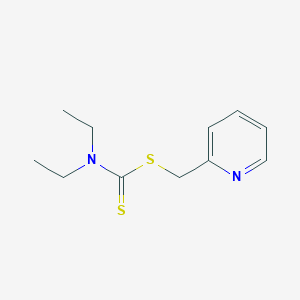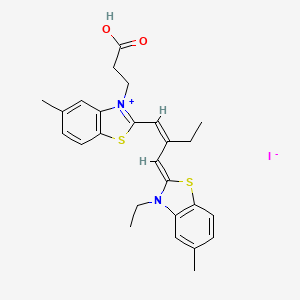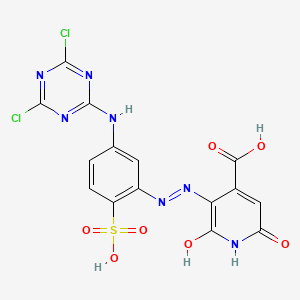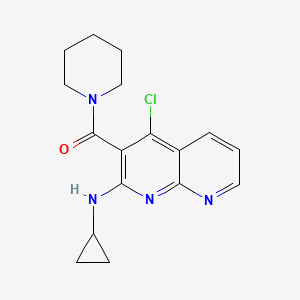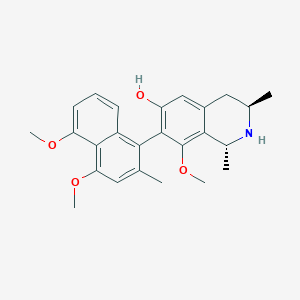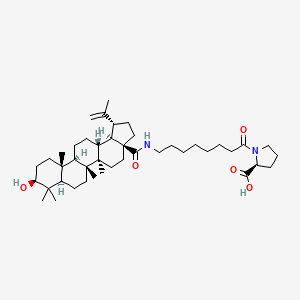
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound with the molecular formula C26H18ClN3. It consists of 48 atoms, including 18 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom . The compound features a unique structure with multiple aromatic rings and a chlorine substituent, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves several steps. One of the methods includes treating an authentic precursor with chloroacetic acid and polyphosphoric acid (PPA). This reaction yields the desired compound along with other by-products . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chloroacetic acid, polyphosphoric acid, and other organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the understanding of aromatic compounds and their behavior.
Biology: Research may explore the biological activity of the compound, including its potential interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on target molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared with other similar compounds, such as:
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: This compound shares structural similarities but differs in the number and position of chlorine atoms.
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo[d,h][1,3,6]triazonine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
103686-95-9 |
|---|---|
Molekularformel |
C26H18ClN3 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
2-chloro-6,13-diphenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H18ClN3/c27-20-15-16-22-21(17-20)25(18-9-3-1-4-10-18)28-23-13-7-8-14-24(23)30-26(29-22)19-11-5-2-6-12-19/h1-17,28H |
InChI-Schlüssel |
CKCNITSQKHLPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



